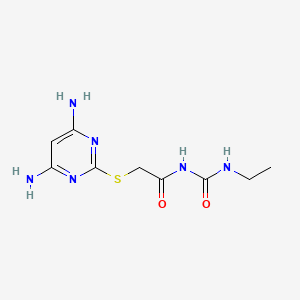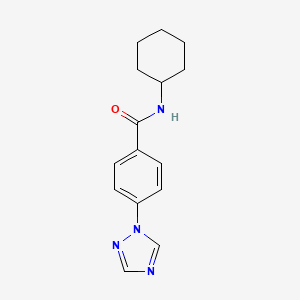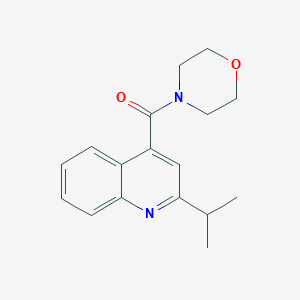![molecular formula C21H25N3O2 B7477592 2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B7477592.png)
2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide, commonly known as APMA, is a chemical compound that has been studied extensively for its potential therapeutic applications. APMA belongs to the class of piperazine derivatives and is a potent inhibitor of monoamine oxidase-B (MAO-B).
作用機序
The mechanism of action of APMA involves the inhibition of the 2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide enzyme, which leads to an increase in dopamine levels in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and movement. In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a decrease in dopamine levels in the brain, which causes the characteristic motor symptoms such as tremors, rigidity, and bradykinesia. Inhibition of 2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide by APMA leads to an increase in dopamine levels in the brain, which can alleviate the motor symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
APMA has been shown to have various biochemical and physiological effects in animal models and in vitro studies. APMA has been shown to increase dopamine levels in the brain, which can have therapeutic effects in Parkinson's disease and depression. APMA has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Huntington's disease. APMA has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of neurodegenerative diseases.
実験室実験の利点と制限
APMA has several advantages for lab experiments. APMA is a selective 2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide inhibitor, which means it selectively inhibits the activity of the 2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide enzyme without affecting the activity of the MAO-A enzyme. This makes it a useful tool for studying the role of 2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide in various neurological and psychiatric disorders. APMA is also relatively easy to synthesize and purify, which makes it readily available for lab experiments.
One limitation of APMA is its low solubility in water, which can make it difficult to administer in animal studies. APMA also has a relatively short half-life, which means it needs to be administered frequently to maintain therapeutic levels in the brain.
将来の方向性
There are several future directions for the study of APMA. One direction is the development of more potent and selective 2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide inhibitors for the treatment of Parkinson's disease and depression. Another direction is the study of the neuroprotective effects of APMA in animal models of neurodegenerative diseases such as Alzheimer's disease and Huntington's disease. APMA has also been shown to have anti-inflammatory and antioxidant effects, which make it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases. Further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of APMA and to explore its potential clinical applications.
合成法
The synthesis of APMA involves the reaction of 4-(4-acetylphenyl)piperazine with 4-methylphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography. The yield of APMA is typically around 70-80%.
科学的研究の応用
APMA has been studied for its potential therapeutic applications in various neurological and psychiatric disorders such as Parkinson's disease, depression, and schizophrenia. APMA is a selective 2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide inhibitor, which means it selectively inhibits the activity of the 2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide enzyme without affecting the activity of the MAO-A enzyme. 2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide is an enzyme that metabolizes dopamine, a neurotransmitter that is involved in the regulation of mood, motivation, and movement. Inhibition of 2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide leads to an increase in dopamine levels in the brain, which can have therapeutic effects in Parkinson's disease and depression.
特性
IUPAC Name |
2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-16-3-7-19(8-4-16)22-21(26)15-23-11-13-24(14-12-23)20-9-5-18(6-10-20)17(2)25/h3-10H,11-15H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSPAUPSFGZTKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(2-Chloro-5-methylsulfonylanilino)-2-oxoethyl] 1,3-benzothiazole-6-carboxylate](/img/structure/B7477517.png)

![5-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7477531.png)
![1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7477534.png)
![N-(cyclopentylcarbamoyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7477551.png)
![[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]-(3-methylthiophen-2-yl)methanone](/img/structure/B7477554.png)
![2-[3-[2-(cyclohexen-1-yl)ethyl]-4-oxoquinazolin-2-yl]sulfanyl-N-cyclopropylacetamide](/img/structure/B7477557.png)
![2-(4-chlorophenoxy)-N-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-methylethanamine](/img/structure/B7477571.png)
![[2-Oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B7477578.png)

![(4-Methylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone](/img/structure/B7477613.png)
![[2-(Cyclohexylcarbamoylamino)-2-oxoethyl] 4-(difluoromethylsulfonyl)benzoate](/img/structure/B7477619.png)
